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Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant

functional food ingredient with potent prebiotic properties.[1][2] Unlike lactose, epilactose is a

non-digestible carbohydrate that selectively stimulates the growth and activity of beneficial gut

bacteria, leading to a range of health benefits.[1][3] These notes provide an overview of the

applications of epilactose in functional foods, supported by quantitative data and detailed

experimental protocols.

Prebiotic and Gut Microbiota Modulating Effects
Epilactose has demonstrated significant potential in beneficially modulating the gut microbiota.

It promotes the proliferation of health-promoting bacteria such as Bifidobacterium and

Lactobacillus while not encouraging the growth of potentially harmful bacteria.[3][4][5]

A key benefit of epilactose is its remarkable ability to stimulate the production of butyrate, a

short-chain fatty acid (SCFA) crucial for maintaining gut health.[3][6][7][8] In vitro fermentation

studies using human fecal inocula have shown that epilactose supplementation leads to a

significantly higher production of butyrate compared to other well-known prebiotics like

lactulose and raffinose.[6][7]

Key Findings:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1140007?utm_src=pdf-interest
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23318840/
https://www.semanticscholar.org/paper/Prebiotic-properties-of-epilactose.-Watanabe-Nishimukai/4b4c137b6c091f8a573ff73fe284fb8e659863b3
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23318840/
https://www.mdpi.com/2075-1729/14/5/643
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://www.mdpi.com/2075-1729/14/5/643
https://pubmed.ncbi.nlm.nih.gov/19038926/
https://www.researchgate.net/publication/23502696_Prebiotic_Properties_of_Epilactose
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://www.mdpi.com/2075-1729/14/5/643
https://www.researchgate.net/publication/380742683_Epilactose_as_a_Promising_Butyrate-Promoter_Prebiotic_via_Microbiota_Modulation
https://pubmed.ncbi.nlm.nih.gov/38792663/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1380476/full
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://www.researchgate.net/publication/380742683_Epilactose_as_a_Promising_Butyrate-Promoter_Prebiotic_via_Microbiota_Modulation
https://pubmed.ncbi.nlm.nih.gov/38792663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selective Fermentation: Epilactose is selectively utilized by beneficial gut microorganisms.

[3][5]

Stimulation of Beneficial Bacteria: It significantly increases the populations of Bifidobacterium

and Lactobacillus.[4][5][9]

Potent Butyrate Promoter: Epilactose fermentation results in a substantial increase in

butyrate production.[3][6][10]

Enhancement of Mineral Absorption
Epilactose has been shown to enhance the intestinal absorption of important minerals.[1][9]

This effect is particularly relevant for populations at risk of mineral deficiencies. Studies in rats

have demonstrated that dietary epilactose increases the absorption of calcium and iron.[9][11]

Additional Health Benefits
Beyond its prebiotic effects and impact on mineral absorption, epilactose has been associated

with several other health-promoting properties:

Blood Glucose Regulation: Oral administration of epilactose does not lead to an elevation in

plasma glucose levels, making it a suitable ingredient for individuals needing to manage their

blood sugar.[2][4]

Cholesterol Management: Some studies suggest that epilactose may contribute to lowering

levels of plasma total cholesterol and non-high-density-lipoprotein cholesterol.[9]

Inhibition of Harmful Metabolites: Epilactose has been observed to inhibit the conversion of

primary bile acids to secondary bile acids, which are considered potential promoters of colon

cancer.[2][4][5]

Metabolic Health: It may play a role in preventing obesity and other metabolic disorders.[12]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of

epilactose.
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Table 1: Effect of Epilactose on Butyrate Production (in vitro fermentation with human fecal

inocula)

Donor Diet
Comparison
Prebiotic

Fold Increase in
Butyrate with
Epilactose

Reference

Mediterranean Lactulose 70-fold [6][7]

Mediterranean Raffinose 63-fold [6][7]

Vegan Lactulose 29-fold [6][7]

Vegan Raffinose 89-fold [6][7]

Table 2: Effects of Dietary Epilactose in Rat Models

Parameter Observation Reference

Cecal pH Decreased [4][5]

Lactobacilli and Bifidobacteria

counts
Increased [4][5][9]

Mineral Absorption (Calcium,

Iron)
Increased [9][11]

Plasma Cholesterol Lowered [9]

Secondary Bile Acid

Conversion
Suppressed [4][5][9]

Experimental Protocols
Protocol 1: In Vitro Fermentation of Epilactose Using
Human Fecal Inocula
This protocol is based on methodologies described in studies evaluating the prebiotic potential

of epilactose.[3][6][10]
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Objective: To assess the impact of epilactose on the production of short-chain fatty acids

(SCFAs) and the modulation of gut microbiota composition in an in vitro fermentation model.

Materials:

Epilactose

Control prebiotics (e.g., lactulose, raffinose)

Basal medium (e.g., containing peptone, yeast extract, bile salts, salts, and a reducing agent

like L-cysteine HCl)

Fresh human fecal samples from healthy donors

Anaerobic chamber

Gas chromatography (GC) system for SCFA analysis

DNA extraction kit and 16S rRNA gene sequencing platform

Procedure:

Fecal Slurry Preparation:

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least

3 months.

Immediately transfer the samples to an anaerobic chamber.

Homogenize the fecal sample in a sterile, pre-reduced phosphate-buffered saline (PBS) to

create a 10% (w/v) fecal slurry.

In Vitro Fermentation:

Prepare serum bottles with basal medium.

Add epilactose or control prebiotics to the bottles at a final concentration of 1% (w/v). A

control with no added carbohydrate should also be included.
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Inoculate each bottle with the fecal slurry to a final concentration of 1% (v/v).

Seal the bottles and incubate at 37°C for 48 hours under anaerobic conditions.

Sample Analysis:

SCFA Analysis:

After incubation, centrifuge the fermentation broth.

Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate) using a

gas chromatography (GC) system equipped with a flame ionization detector (FID).

Microbiota Analysis:

Extract total DNA from the fermentation samples using a suitable DNA extraction kit.

Amplify the V3-V4 region of the 16S rRNA gene using PCR.

Sequence the amplicons on a high-throughput sequencing platform.

Analyze the sequencing data to determine the changes in the microbial community

composition at different taxonomic levels.
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Caption: Workflow for in vitro fermentation of epilactose.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1140007?utm_src=pdf-body-img
https://www.benchchem.com/product/b1140007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ingestion & Digestion Gut Microbiota Fermentation Physiological Effects

Epilactose Ingestion Resistance to Digestion
in Small Intestine Arrival in Large Intestine Selective Fermentation by

Bifidobacterium & Lactobacillus Increased SCFA Production

Enhanced Mineral
(Ca, Fe) Absorption

High Butyrate Production

Other Systemic
Health Benefits

Improved Gut Health

Click to download full resolution via product page

Caption: Proposed mechanism of action for epilactose.

Applications in Functional Foods
The properties of epilactose make it a versatile ingredient for a variety of functional food and

beverage products:

Dairy Products: Epilactose can be produced in situ in milk and whey, making it an ideal

ingredient for synbiotic yogurts, fermented milk drinks, and other dairy products.[4][13][14]

[15][16]

Infant Formula: Its potential to mimic some of the functionalities of human milk

oligosaccharides, such as promoting a healthy gut microbiome and enhancing mineral

absorption, makes it a candidate for inclusion in infant formulas.[17]

Nutritional Supplements: Epilactose can be incorporated into prebiotic supplements in the

form of powders, capsules, or sachets.

Bakery and Cereal Products: It can be added to cereal bars, breakfast cereals, and baked

goods to increase their fiber content and add prebiotic benefits.[17]
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Beverages: Epilactose can be dissolved in various beverages to create functional drinks.

Conclusion
Epilactose is a promising prebiotic with a strong scientific basis for its application in functional

foods. Its ability to selectively stimulate beneficial gut bacteria, significantly increase butyrate

production, and enhance mineral absorption positions it as a valuable ingredient for improving

gut health and overall well-being. Further clinical research will help to fully elucidate its health

benefits and establish recommended daily intake levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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